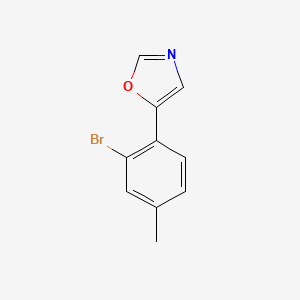

5-(2-bromo-4-methylphenyl)oxazole

Description

Significance of the Oxazole (B20620) Core in Organic Synthesis and Functional Materials

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a fundamental building block in organic chemistry. tandfonline.comnih.gov Its aromatic nature and specific reactivity patterns make it a valuable scaffold in the synthesis of more complex molecules. researchgate.netresearchgate.net The oxazole moiety is found in numerous natural products, many of which exhibit significant biological activities. wiley.com This has spurred considerable interest in the development of synthetic methodologies to access a diverse range of oxazole derivatives. researchgate.net

Beyond their role as synthetic intermediates, oxazoles are integral components of various functional materials. Their inherent electronic properties and the potential for extended conjugation through substitution make them candidates for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The ability of the oxazole ring to participate in various chemical transformations allows for the fine-tuning of its electronic and photophysical properties, making it a versatile platform for materials science research.

Overview of Substituted Oxazoles in Current Research Paradigms

Substituted oxazoles are a major focus of contemporary research due to their broad spectrum of biological activities and their utility as versatile chemical synthons. nih.gov The substitution pattern on the oxazole ring plays a crucial role in determining the molecule's properties and potential applications. nih.gov For instance, different substituents can modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets or its performance in a material.

Research has shown that substituted oxazoles can exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov This has led to the development of numerous synthetic strategies aimed at accessing novel oxazole derivatives for drug discovery programs. researchgate.net Furthermore, the strategic placement of functional groups on the oxazole scaffold allows for subsequent chemical modifications, such as cross-coupling reactions, to build more complex and diverse molecular architectures. tandfonline.com

Rationale for Investigating 5-(2-bromo-4-methylphenyl)oxazole: A Review of Related Aryl-Halogenated Oxazoles

The specific structure of this compound provides a compelling rationale for its investigation. The presence of a bromine atom on the aryl ring is of particular significance. Aryl halides are versatile functional groups in organic synthesis, serving as key precursors for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.com This reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of more elaborate biaryl structures, which are common motifs in pharmaceuticals and functional materials. tandfonline.com

The synthesis of 5-substituted oxazoles is well-established, with the Van Leusen oxazole synthesis being a prominent method. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) and provides a direct route to 5-aryl oxazoles. It is plausible that 2-bromo-4-methylbenzaldehyde (B1335389) could serve as a key starting material for the synthesis of this compound via this method.

The investigation of aryl-halogenated oxazoles is an active area of research. For example, studies on bromo-substituted aryloxazoles have highlighted their utility as intermediates for creating more complex molecules with potential biological activities. mdpi.com The bromine atom can be readily displaced or used in coupling reactions to introduce new functionalities, thus providing access to a diverse library of compounds for screening and development. mdpi.commdpi.com

Scope and Objectives of Academic Inquiry for the Chemical Compound

The academic inquiry into this compound would encompass several key objectives. A primary goal would be the development and optimization of a robust synthetic route to the compound, likely exploring variations of the Van Leusen synthesis or other modern cyclization methods. Detailed characterization of the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.

A significant part of the investigation would focus on exploring the reactivity of the bromo substituent in various palladium-catalyzed cross-coupling reactions. This would demonstrate its utility as a building block for creating a library of novel 5-aryl-oxazole derivatives. The photophysical properties of these new compounds could then be studied to assess their potential in materials science applications. Furthermore, given the known biological activities of many oxazole derivatives, preliminary screening of this compound and its derivatives for potential pharmacological effects would be a logical and important extension of the research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNUBXYUKHPBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 2 Bromo 4 Methylphenyl Oxazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily accessible starting materials. For 5-(2-bromo-4-methylphenyl)oxazole, two primary disconnection strategies are considered.

Identification of Key Building Blocks for the Oxazole (B20620) Ring System

The most common and effective methods for constructing the 5-substituted oxazole core involve forming the heterocyclic ring from acyclic precursors. The van Leusen oxazole synthesis represents a powerful approach, proceeding through a [3+2] cycloaddition. semanticscholar.org This strategy disconnects the oxazole ring into an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. semanticscholar.orgijpsonline.com In this disconnection, TosMIC acts as a "3-atom synthon" (C2-N1), providing the necessary atoms for the oxazole ring formation. semanticscholar.org The aldehyde provides the carbon atom at the 5-position and its substituent.

Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones. A further strategy, the Bredereck reaction, utilizes α-haloketones and amides to construct the oxazole ring. ijpsonline.com These methods provide alternative building blocks but often require more steps compared to the convergent van Leusen synthesis.

Strategies for Incorporating the 2-Bromo-4-methylphenyl Moiety

Two main strategies exist for introducing the substituted phenyl group onto the oxazole core:

Pre-functionalized Precursor Strategy: This is the most direct approach. In the context of the van Leusen synthesis, the 2-bromo-4-methylphenyl group is already present on one of the key building blocks. The retrosynthetic analysis points to 2-bromo-4-methylbenzaldehyde (B1335389) as the ideal starting material. This aldehyde reacts with TosMIC in a one-pot reaction to directly yield the target molecule. ijpsonline.com This method is highly efficient as it constructs the heterocycle and incorporates the desired aryl substituent simultaneously.

Post-functionalization Strategy: This alternative involves forming a C-C bond between a pre-formed oxazole ring and the aryl group. The key disconnection is at the C5-Aryl bond. This leads to a 5-halooxazole intermediate , such as 5-bromooxazole (B1343016), and a corresponding organometallic reagent of the 2-bromo-4-methylphenyl moiety. sci-hub.se This organometallic species is typically a boronic acid or its ester for use in Suzuki-Miyaura cross-coupling reactions. sci-hub.sesemanticscholar.org This strategy is highly modular and allows for the synthesis of a diverse library of analogues from a common bromooxazole intermediate. nih.gov

Direct Synthesis Approaches for this compound

Direct synthesis here refers to methods where the fully substituted target molecule is assembled in a highly convergent manner. The van Leusen oxazole synthesis is a prime example. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. ijpsonline.com The reaction proceeds via the initial deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. semanticscholar.org For the specific synthesis of this compound, the reaction would utilize 2-bromo-4-methylbenzaldehyde and TosMIC.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful and versatile alternative for synthesizing 5-aryloxazoles, particularly through post-functionalization strategies. These methods are renowned for their functional group tolerance and reliability. nih.gov

Suzuki-Miyaura Coupling Protocols for Bromooxazole Intermediates

The Suzuki-Miyaura reaction is one of the most important C-C bond-forming reactions in modern organic synthesis. researchgate.net It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. semanticscholar.orgmdpi.com In the context of synthesizing this compound, this protocol would couple a 5-bromooxazole intermediate with (2-bromo-4-methylphenyl)boronic acid.

The synthesis of the required bromooxazole building blocks, such as the parent 5-bromooxazole, can be achieved through regiocontrolled lithiation of oxazole followed by quenching with an electrophilic bromine source. sci-hub.se An extensive screening of catalysts and conditions has shown that palladium complexes with phosphine (B1218219) ligands are highly effective. mdpi.com A typical protocol involves reacting the bromooxazole with the boronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

| Component | Example | Purpose | Source |

| Aryl Halide | 5-Bromooxazole | Oxazole building block | sci-hub.se |

| Boronic Acid | (2-bromo-4-methylphenyl)boronic acid | Source of the aryl moiety | semanticscholar.org |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Facilitates C-C bond formation | nih.govmdpi.com |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid | mdpi.commdpi.com |

| Solvent | Dimethoxyethane (DME) or Toluene/Water | Reaction medium | mdpi.com |

This modular approach is exceptionally useful for creating libraries of compounds for biological screening, as various boronic acids can be coupled with the same bromooxazole intermediate. nih.gov

Copper-Mediated Cyclization and Arylation Reactions

Copper catalysis provides complementary methods for the synthesis of oxazole derivatives. While palladium is dominant in cross-coupling reactions like the Suzuki-Miyaura, copper catalysts are particularly effective in cyclization and annulation reactions to form the heterocyclic core. rsc.orgmdpi.com

One established copper-catalyzed route to oxazoles involves the reaction of α-diazoketones with amides in the presence of a copper(II) triflate [Cu(OTf)₂] catalyst. ijpsonline.com This method allows for the formation of 2,4-disubstituted oxazoles. For the synthesis of 5-substituted oxazoles, copper-catalyzed methods can be employed in intramolecular cyclization processes. For instance, an appropriately designed precursor can undergo a copper-mediated C-N bond formation to close the oxazole ring. nih.gov

While direct copper-catalyzed arylation of an oxazole C-H bond with an aryl halide is possible, these reactions often require specific directing groups or harsher conditions compared to palladium-catalyzed alternatives. Therefore, the primary role of copper in the synthesis of molecules like this compound is often in the efficient construction of the oxazole ring itself from acyclic precursors, rather than in the final C-C bond-forming arylation step. mdpi.comrsc.org

Gold-Catalyzed Approaches in Oxazoline (B21484)/Oxazole Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to complex molecules. mdpi.com In the context of oxazole synthesis, gold catalysts, particularly Au(I) and Au(III) species, have demonstrated remarkable efficacy in mediating cyclization reactions. mdpi.com These catalysts activate alkyne functionalities, rendering them susceptible to nucleophilic attack.

One notable application involves the gold(III)-catalyzed propargylic substitution reaction followed by bromocyclization to yield halogenated oxazolines. mdpi.com For instance, the reaction of a propargylic alcohol with an amide in the presence of a gold(III) catalyst can furnish a propargylic amide intermediate. Subsequent treatment with a bromine source, such as N-bromosuccinimide (NBS), in the presence of the gold catalyst, promotes bromocyclization to afford the corresponding bromooxazoline. mdpi.com This one-pot procedure highlights the dual role of the gold catalyst in both the initial C-N bond formation and the subsequent cyclization and halogenation steps. mdpi.com

Furthermore, gold(I)-catalyzed cyclization of propargylic amides provides a direct route to oxazoles. nih.gov The scope of this methodology is broad, accommodating various aliphatic and aromatic substituents. nih.gov The resulting di- and trioxazoles often exhibit interesting optical properties. nih.gov The mechanism is believed to proceed through the coordination of the gold catalyst to the alkyne, which facilitates an intramolecular attack by the amide oxygen, leading to the formation of the oxazole ring. nih.gov

Cycloaddition and Condensation Reactions for Oxazole Ring Formation

Robinson-Gabriel Synthesis Modifications for Aryloxazole Derivatives

The Robinson-Gabriel synthesis is a classic and enduring method for constructing the oxazole ring. wikipedia.orgsynarchive.com It involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically promoted by a cyclodehydrating agent like sulfuric acid or phosphorus pentachloride. wikipedia.orgijpsonline.com This method is particularly well-suited for the synthesis of 2,5-diaryloxazole derivatives. ijpsonline.com

Modifications to the traditional Robinson-Gabriel synthesis have expanded its scope and efficiency. The use of polyphosphoric acid has been shown to improve yields compared to classical dehydrating agents. ijpsonline.com More recent advancements include the development of one-pot procedures that combine the formation of the 2-acylamino-ketone intermediate with the subsequent cyclodehydration. For example, a Friedel-Crafts/Robinson-Gabriel synthesis has been developed using a general oxazolone (B7731731) template, with aluminum chloride as the Friedel-Crafts Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent. wikipedia.org

A significant extension of this methodology allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This involves the oxidation of β-keto amides followed by cyclodehydration, offering a versatile route to a wide range of oxazole structures. wikipedia.org

Bredereck Reaction Applications for Oxazole Scaffolds

The Bredereck reaction provides an efficient route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is valued for its clean and economical nature. ijpsonline.com An improvement on the original protocol involves the use of α-hydroxyketones as starting materials. ijpsonline.com

The reaction mechanism is thought to involve the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. The versatility of this reaction allows for the incorporation of a wide variety of substituents at the 2 and 4 positions of the oxazole core, making it a valuable tool for generating libraries of oxazole derivatives.

Cycloisomerization of Propargylic Amides in Oxazole Synthesis

The cycloisomerization of propargylic amides has emerged as a highly effective and atom-economical strategy for the synthesis of polysubstituted oxazoles. ijpsonline.com This reaction can be catalyzed by various transition metals, including gold and zinc, as well as by Brønsted acids. mdpi.comnih.govnih.gov The process typically proceeds under mild conditions and offers high efficiency. ijpsonline.com

The reaction pathway involves the initial activation of the alkyne by the catalyst, followed by an intramolecular 5-endo-dig cyclization of the amide oxygen onto the activated alkyne. organic-chemistry.org This leads to the formation of an oxazoline intermediate, which then isomerizes to the more stable aromatic oxazole. ijpsonline.com A notable example is the use of p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst for a one-pot propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides. organic-chemistry.org This approach provides a rapid and efficient synthesis of substituted oxazoles with water as the only byproduct. organic-chemistry.org

Regioselective Halogenation and Functionalization of Oxazole Precursors

The introduction of halogen atoms onto the oxazole ring provides a handle for further functionalization through cross-coupling reactions. The regioselective halogenation of oxazole precursors is therefore a critical step in the synthesis of more complex derivatives.

Direct halogenation of an existing oxazole ring can be achieved using various halogenating agents. For instance, the bromination of 2-(p-acetamidophenyl)-4-methyloxazole can be performed to introduce a bromine atom at the 5-position. researchgate.net

Alternatively, a halogenated precursor can be used to construct the oxazole ring. For example, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole, obtained from the bromination of p-bromophenyl ethanone (B97240) and subsequent cyclization with acetamide, allows for the introduction of various aryl groups at the 4-position. ijpsonline.com

Microwave-assisted, palladium-catalyzed regioselective halogenation of related heterocyclic systems, such as 3-phenyl-2H-benzo[b] mdpi.comwikipedia.orgoxazin-2-ones, has been demonstrated using N-halosuccinimides. nih.govrsc.org This method utilizes the nitrogen atom of the heterocyclic ring as a directing group to achieve regioselectivity. nih.gov Such strategies could potentially be adapted for the regioselective halogenation of oxazole precursors.

The resulting halo-oxazoles are versatile intermediates for a variety of transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse array of substituted oxazoles.

Sustainable and Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net In the context of oxazole synthesis, several strategies have been developed to align with these principles.

One key approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com For example, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has been efficiently achieved under microwave conditions. mdpi.com

The development of one-pot, multicomponent reactions is another cornerstone of green chemistry. These reactions improve efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and energy consumption. The previously mentioned one-pot synthesis of oxazoles from propargylic alcohols and amides catalyzed by PTSA is a prime example of this approach. organic-chemistry.org

Furthermore, the use of environmentally benign solvents and catalysts is a major focus. Water is the ideal green solvent, and efforts are ongoing to develop synthetic methods that can be performed in aqueous media. The use of catalysts that can be easily recovered and reused also contributes to the sustainability of a process. The development of solid-phase syntheses, where reagents are attached to a solid support, can also simplify purification and reduce waste. wikipedia.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. For the synthesis of 5-substituted oxazoles like this compound, the van Leusen oxazole synthesis is a prominent and adaptable method. nih.gov This reaction typically involves the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgnih.gov

The application of microwave irradiation to the van Leusen synthesis offers significant advantages over conventional heating. nih.gov A plausible microwave-assisted protocol for preparing this compound would involve reacting 2-bromo-4-methylbenzaldehyde with TosMIC in the presence of a base like potassium carbonate in a solvent such as methanol (B129727) or isopropanol. nih.govacs.orgnih.gov Researchers have demonstrated that using microwave irradiation at controlled temperatures (e.g., 60-80°C) can drastically reduce reaction times from several hours to mere minutes, often leading to higher yields of the desired 5-aryloxazole. acs.orgclockss.org

A study by Rashamuse et al. in 2020 highlighted the synthesis of various 5-aryl-1,3-oxazoles from aldehydes and TosMIC using microwave assistance in anhydrous methanol, noting high efficiency and broad substrate scope. nih.gov Another key finding is that the stoichiometry of the base can be crucial; using two equivalents of a strong base like K₃PO₄ under microwave conditions can selectively yield 5-substituted oxazoles, while one equivalent may favor the formation of the oxazoline intermediate. acs.orgnih.gov

Table 1: Representative Microwave-Assisted van Leusen Oxazole Synthesis

| Reactants | Base (Equivalents) | Solvent | Microwave Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde, TosMIC | K₂CO₃ | Methanol | 80°C, 30 min | 5-Aryl-1,3-oxazole | Good to Excellent | clockss.org |

| Aryl Aldehyde, TosMIC | K₃PO₄ (2) | Isopropanol | 65°C, 8 min, 350W | 5-Aryl-1,3-oxazole | ~96% | acs.org |

| Aryl Aldehyde, TosMIC | K₃PO₄ (1) | Isopropanol | 60°C, 8 min, 280W | 4-Tosyl-4,5-dihydrooxazole | ~94% | acs.org |

Ultrasound-Promoted Chemical Transformations

Ultrasound irradiation provides mechanical energy to chemical reactions, promoting mass transfer and accelerating rates through acoustic cavitation. While specific studies on the ultrasound-promoted synthesis of this compound are not prevalent, the application of sonochemistry to the formation of other heterocyclic systems suggests its potential. For instance, ultrasound has been successfully used to promote the synthesis of 1,3,4-oxadiazole and isoxazoline (B3343090) derivatives, demonstrating its utility in cyclization reactions. nih.govresearchgate.net These reports often highlight shorter reaction times, milder conditions, and improved yields compared to silent (non-sonicated) reactions. nih.gov The synthesis of 5-aryl-l,3,4-oxadiazole-2-ylsulfanyl derivatives, for example, was achieved in alkaline media under ultrasound irradiation, indicating the compatibility of this technique with base-mediated heterocycle formation. researchgate.net It is conceivable that an ultrasound-promoted van Leusen-type reaction could offer an efficient pathway to this compound.

Solvent-Free and Biocatalytic Methodologies

The principles of green chemistry encourage the reduction or elimination of hazardous solvents and the use of biocatalysts. Solvent-free, or solid-state, reactions, often facilitated by grinding or ball-milling, represent an environmentally benign synthetic approach. beilstein-archives.org Microwave-assisted synthesis under solvent-free conditions has also been reported for heterocyclic compounds like oxadiazolines, which suggests a possible green route for oxazole synthesis. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While the biocatalytic synthesis of the oxazole core is not yet a widely established method, the general trend towards enzymatic processes in pharmaceutical manufacturing points to this as a future area of development. The synthesis of 5-(4'-methoxyphenyl)-oxazole has been reported from a fungal culture broth, indicating that natural biosynthetic pathways for oxazole structures exist. nih.gov

Chemical Reactivity and Derivatization Strategies for this compound

The structure of this compound features two primary sites for chemical modification: the bromine-substituted aryl ring and the oxazole heterocycle. This allows for a wide range of derivatization strategies to access novel chemical entities.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring is a handle for nucleophilic aromatic substitution (SNA_r) reactions, although these typically require strong activation by electron-withdrawing groups or forceful conditions. The oxazole ring is generally considered to be electron-withdrawing, which should facilitate nucleophilic attack on the aryl ring. However, the presence of an electron-donating methyl group and the ortho position of the bromo substituent relative to the bulky oxazole ring may pose steric and electronic challenges. Studies on related systems, such as (o-methoxyaryl)oxazolines, have shown that nucleophilic substitution of alkoxy groups is possible, suggesting that similar transformations could be explored for the bromo-substituent. acs.org Reactions with strong nucleophiles like alkoxides, thiolates, or amines under heated, potentially metal-catalyzed, conditions could lead to the displacement of the bromide. wikipedia.org

Oxidative and Reductive Transformations of the Oxazole Ring and Aryl Moiety

Both the oxazole ring and the aryl substituent are susceptible to redox reactions. The oxazole ring, while aromatic, can undergo transformations under specific conditions. For instance, photocatalyzed [2+2] cycloadditions of 2-phenyloxazoles with alkenes have been reported, leading to the formation of fused bicyclic systems in an oxidative process. acs.org Conversely, the oxazole ring can be resistant to simple reduction. However, harsh reductive conditions may lead to ring opening. youtube.com

The substituents on the phenyl ring also offer avenues for redox chemistry. The methyl group can potentially be oxidized to a carboxylic acid using strong oxidizing agents, providing another functional handle for derivatization. The carbon-bromine bond can be subjected to reductive dehalogenation using reagents like Raney-Ni or through catalytic hydrogenation, which would yield 5-(4-methylphenyl)oxazole. acs.org

Further Cross-Coupling Reactions on the Aryl Bromide

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C, C-N, and C-O bond formation. wikipedia.orglibretexts.org The this compound scaffold can be readily elaborated using these methods.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or boronate ester to form a new C-C bond. libretexts.org Reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃) would yield novel biaryl-oxazole derivatives. nih.govmdpi.com This method is known for its high functional group tolerance. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This would allow for the introduction of vinyl groups onto the phenyl ring of the oxazole derivative. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base. nih.govrug.nl

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. wikipedia.orgorganic-chemistry.org Employing this method on this compound would provide access to a diverse range of N-arylated amines, which are prevalent structures in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base like sodium tert-butoxide. youtube.comnih.gov

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₃PO₄ | 5-(2-Aryl-4-methylphenyl)oxazole | nih.govmdpi.com |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base | 5-(2-Vinyl-4-methylphenyl)oxazole | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos / NaOtBu | 5-(2-(Dialkylamino)-4-methylphenyl)oxazole | wikipedia.orgyoutube.com |

Functional Group Interconversions and Advanced Building Block Applications

No publicly available research data was found for the functional group interconversions and advanced building block applications of this compound.

Advanced Spectroscopic Characterization and Computational Insights into 5 2 Bromo 4 Methylphenyl Oxazole

Elucidation of Molecular Structure through Spectroscopic Methods

Spectroscopic methods are instrumental in determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For 5-(2-bromo-4-methylphenyl)oxazole, both ¹H and ¹³C NMR would be used to elucidate its structure.

Based on these comparisons, a hypothetical data table for this compound can be constructed:

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.4 |

| Aromatic Protons | 7.0 - 8.0 |

| Oxazole (B20620) Ring Protons | 7.5 - 8.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~21 |

| Aromatic Carbons | 120 - 140 |

| Oxazole Ring Carbons | 120 - 160 |

| Carbon bonded to Bromine | ~115 |

It is important to note that these are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The molecular formula for this compound is C₁₀H₈BrNO. uni.lu The predicted monoisotopic mass is 236.97893 Da. uni.lu HRMS data for a related bromo-oxazoline derivative, (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, showed a calculated m/z of 403.0572 for [M]⁺ and a found value of 403.0574, confirming its elemental composition. mdpi.com A similar level of accuracy would be expected for this compound.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

These precise mass measurements are crucial for confirming the identity of the synthesized compound.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying functional groups present in a molecule. For an oxazole derivative, characteristic IR absorption bands would be expected for C=N, C=C, and C-O stretching vibrations within the heterocyclic ring, as well as vibrations associated with the substituted phenyl ring.

In a related bromo-oxazoline compound, IR (KBr) spectra showed characteristic peaks at 1670 and 1638 cm⁻¹. mdpi.com For a different oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, IR spectroscopy was also used for characterization. vensel.org While the specific IR data for this compound is not provided, one would anticipate observing key vibrational frequencies that confirm the presence of the oxazole and substituted phenyl moieties.

X-ray Crystallographic Analysis of Related Oxazole Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the provided results, the analysis of related structures offers valuable insights.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound and to calculate various electronic properties. irjweb.com These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. researchgate.net

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not detailed in the search results, the application of these methods to similar oxazole derivatives has been reported. irjweb.comresearchgate.net Such studies provide a theoretical framework for understanding the structure-property relationships in this class of compounds. The computational investigation of the effects of substituents on the electronic properties of the oxazole ring is a common research theme. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the chemical reactivity and kinetic stability of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, a theoretical analysis using Density Functional Theory (DFT) would map the distribution of these orbitals. The HOMO is expected to be localized primarily over the electron-rich phenyl ring and the oxazole system, while the LUMO would also be distributed across the π-conjugated system.

The energies of these orbitals allow for the calculation of various global reactivity descriptors. These parameters, derived from the HOMO and LUMO energy values, help to quantify the molecule's reactivity. A lower HOMO-LUMO energy gap generally indicates that a molecule is more polarizable and has higher chemical reactivity and biological activity.

Table 1: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.45 eV |

| LUMO Energy | ELUMO | -1.85 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.60 eV |

| Ionization Potential (I) | I ≈ -EHOMO | 6.45 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.85 eV |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.30 eV |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.75 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.217 eV⁻¹ |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-311++G(d,p)). They are provided to demonstrate the output of a standard FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has a degree of rotational freedom between the phenyl and oxazole rings, MD simulations provide crucial insights into its conformational landscape and stability.

An MD simulation would model the molecule's behavior in a simulated environment (e.g., in a solvent like water or in a vacuum) over a period of nanoseconds. The simulation tracks the trajectory of each atom, revealing the accessible rotational conformations (dihedral angles) and the energy barriers between them. This analysis is vital for understanding how the molecule might interact with biological targets or other molecules, as its conformation can significantly influence its activity.

The primary focus of an MD simulation for this compound would be the dihedral angle between the 2-bromo-4-methylphenyl group and the 5-substituted oxazole ring. The simulation would likely show that while rotation is possible, certain conformations are more energetically favorable, with the molecule spending most of its time in these low-energy states. The steric hindrance from the bromine atom at the ortho position of the phenyl ring would be expected to play a significant role in determining the preferred conformation, likely forcing a non-planar arrangement between the two ring systems.

Topological Analysis and Electron Density Distributions

Topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize chemical bonding. This method identifies critical points in the electron density where the gradient is zero, which helps to define atoms, bonds, rings, and cages within a molecular structure.

For this compound, a topological analysis would provide quantitative details about the nature of its covalent bonds (e.g., C-C, C-N, C-O, C-Br). By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, one can classify interactions as either shared (covalent) or closed-shell (like ionic bonds or van der Waals interactions).

Analysis of Non-Covalent Interactions and Molecular Electrostatic Potential (MEP)

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. For this compound, these interactions can include hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing and predicting these interactions. The MEP map illustrates the charge distribution around a molecule, using a color scale to indicate different regions of electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are favorable for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Halogen Bonding : The bromine atom can exhibit a region of positive electrostatic potential on its outermost surface (a "σ-hole"), allowing it to act as an electrophilic center and interact with nucleophiles, forming a halogen bond.

The MEP surface provides a predictive guide to how the molecule will interact with other molecules, making it an indispensable tool in drug design and materials science. It visually represents the sites that are most likely to be involved in intermolecular bonding.

Applications of Oxazole Derivatives in Advanced Materials Science

Organic Electronic Materials

The aromatic nature and electron-accepting properties of the oxazole (B20620) core make its derivatives promising candidates for use in organic electronic devices.

Theoretical and computational studies have identified oxazole derivatives as strong candidates for n-type organic semiconducting materials (OSMs). Their suitability stems from favorable electronic properties, such as low energy levels of the lowest unoccupied molecular orbitals (LUMOs) and small reorganization energies for electron transport. researchgate.netacs.org

Density functional theory (DFT) calculations on various thiazole (B1198619) and oxazole-containing frameworks have predicted that their reorganization energies for electrons can range from 0.21 to 0.37 eV. acs.org This range is comparable to that of well-established n-type semiconductors like perfluoropentacene, which has a reorganization energy of 0.25 eV. acs.org The research suggests that modifying the core structure, for instance by replacing thiophene (B33073) units with oxazole units, can effectively lower the LUMO energy levels, a desirable characteristic for n-type materials. researchgate.netacs.org While specific experimental data for 5-(2-bromo-4-methylphenyl)oxazole is not yet prevalent, these theoretical findings underscore the potential of the broader oxazole family in the design of new organic semiconductors.

Table 1: Theoretical Electronic Properties of Select Heterocyclic Frameworks for Organic Semiconductors

| Compound Family | Key Structural Feature | Predicted Reorganization Energy for Electron (λe) | Reference |

|---|---|---|---|

| Oxazole Derivatives | Oxazole framework | 0.21–0.37 eV | acs.org |

| Thiazole Derivatives | Thiazole framework | 0.21–0.37 eV | acs.org |

This table presents theoretical data for classes of compounds to illustrate the potential of oxazole frameworks in organic semiconductors.

The application of heterocyclic compounds in organic light-emitting diodes (OLEDs) is well-documented, particularly for electron-transporting and light-emitting layers. While direct studies on this compound in OLEDs are limited, the performance of structurally related compounds offers valuable insights. For example, 2,5-diaryl-1,3,4-oxadiazole derivatives are noted for their structural suitability as electron-transporters in electroluminescent devices. rsc.org Their optical and electronic properties have made them a focus for the synthesis of new small molecules and polymers for OLED applications. rsc.org

Furthermore, multifunctional derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been synthesized and successfully tested as fluorescent emitters in deep-blue OLEDs. nih.gov These compounds can be obtained through simple one-pot condensation reactions and exhibit favorable narrow blue light-emission bands. nih.gov The proven success of these related heterocyclic systems suggests a promising avenue of investigation for the utility of this compound and other oxazole derivatives in the fabrication of efficient and stable OLEDs.

Oxazole-containing compounds exhibit notable photophysical and photochemical properties, making them valuable in the development of fluorescent and luminescent materials. thepharmajournal.com A prominent example is the cyanine (B1664457) dye Oxazole Yellow (YOPRO), which contains a benzoxazole (B165842) ring. nih.gov YOPRO is known for being nearly non-fluorescent in aqueous solutions but exhibiting a significant enhancement in fluorescence upon intercalation with double-stranded DNA. nih.gov This property is harnessed in DNA concentration assays.

Research into oxazine (B8389632) dyes, another related class, has demonstrated their use as efficient single-molecule switches. nih.gov By adjusting environmental redox conditions, these dyes can be switched between stable fluorescent and non-fluorescent states, a property with potential applications in data storage and super-resolution microscopy. nih.gov The synthesis of novel naphtho[2,1-d]oxazole derivatives further expands the library of oxazole-based luminescent components, which can be chemically modified to tune their properties. acs.orgacs.org

Polymeric Materials and Engineering

The incorporation of heterocyclic moieties into polymer chains is a key strategy for creating advanced materials with tailored functionalities.

The integration of oxazole units into polymer backbones can impart desirable characteristics such as thermal stability, specific electronic properties, and biocompatibility. The presence of oxazole moieties in naturally occurring peptides, for instance, is known to confer enhanced stability to the peptide chain. nih.gov

In synthetic polymer chemistry, research has explored the creation of novel poly(2-oxazoline) block copolymers. nih.gov These polymers, which contain a related oxazoline (B21484) ring in their repeating units, can be functionalized with side chains containing substituted aromatic heterocycles. Such materials are being developed as advanced platforms for drug delivery, capable of forming micelles that can solubilize otherwise insoluble compounds through a combination of hydrogen bonding and pi-pi stacking interactions. nih.gov The use of oxazoles in polymerization reactions to form homopolymers has also been noted, indicating a direct pathway to materials where the oxazole properties are a fundamental component of the polymer chain. thepharmajournal.com

Corrosion Inhibition Technologies

A significant and well-researched application of oxazole derivatives is in the field of corrosion prevention. These compounds have proven to be highly effective corrosion inhibitors, particularly for various types of steel in acidic environments. koreascience.krresearchgate.net

Oxazole derivatives function by adsorbing onto the metal surface, forming a protective film that acts as a barrier against the corrosive medium. koreascience.krtandfonline.com This adsorption is facilitated by the heteroatoms (nitrogen and oxygen) in the oxazole ring, which can coordinate with the metal. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. tandfonline.comelectrochemsci.org

Research on styrylbenzoxazole derivatives demonstrated a maximum inhibition efficiency of 91% for 316L stainless steel in a sulfamic acid solution at a concentration of 2 × 10⁻⁴ M. tandfonline.comresearchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm. tandfonline.comresearchgate.net Similarly, various oxazole and oxazolidine (B1195125) derivatives have shown excellent anti-corrosion efficiency for mild steel and API 5L X60 steel in hydrochloric acid. researchgate.netelectrochemsci.org An advantage of oxazole-based inhibitors is that they are often eco-friendly, cost-effective, and potent even at low concentrations, making them a promising alternative to more traditional, hazardous inhibitors. researchgate.netresearchgate.net

Table 2: Performance of Oxazole Derivatives as Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Styrylbenzoxazoles | 316L Stainless Steel | Sulfamic Acid | 91 | tandfonline.comresearchgate.net |

| Oxazole Derivative (Oxazole 1) | Steel | Acidic Media | 90 | koreascience.kr |

This table summarizes key findings from different studies on the effectiveness of oxazole derivatives in corrosion inhibition.

Mechanisms of Metal Surface Protection by Oxazole Derivatives in Acidic Media

Oxazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. koreascience.kr Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. kfupm.edu.sa This adsorption can occur through several mechanisms:

Physisorption: This involves weak van der Waals forces, electrostatic interactions, and hydrogen bonding between the oxazole molecule and the charged metal surface.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (nitrogen and oxygen) of the oxazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond. The presence of π-electrons in the aromatic phenyl ring and the oxazole ring can also contribute to this interaction.

Film Formation: The adsorbed inhibitor molecules can form a thin, protective film that acts as a physical barrier, preventing the diffusion of corrosive species such as chloride and sulfate (B86663) ions to the metal surface. koreascience.kr

Oxazole derivatives can function as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. koreascience.kr The specific mechanism is often dependent on the inhibitor's molecular structure, the metal substrate, and the nature of the corrosive environment.

Factors Influencing Inhibition Efficiency and Adsorption Characteristics

The effectiveness of an oxazole derivative as a corrosion inhibitor is influenced by a multitude of factors:

Molecular Structure: The electronic properties of the substituents on the oxazole and phenyl rings play a crucial role. Electron-donating groups, such as the methyl group in this compound, can increase the electron density on the oxazole ring, enhancing its ability to coordinate with the metal surface and thus improving inhibition efficiency. nih.gov The presence of the bromine atom, a halogen, can also influence the adsorption process through its electronegativity and size.

Concentration: Generally, the inhibition efficiency increases with the concentration of the inhibitor up to a certain point, known as the critical micelle concentration, after which it may level off or even decrease.

Temperature: The effect of temperature on inhibition efficiency can indicate the type of adsorption. In physisorption, efficiency tends to decrease with increasing temperature, whereas in chemisorption, it often increases up to a certain temperature.

Nature of the Corrosive Medium: The type of acid and its concentration, as well as the presence of other ions, can significantly impact the inhibitor's performance.

Adsorption Isotherm: The relationship between the inhibitor concentration and the degree of surface coverage can be described by various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin), which provide insights into the nature of the adsorption process.

While specific data for this compound is not available, the following table provides general data for other oxazole derivatives as corrosion inhibitors for mild steel in acidic media to illustrate these principles.

| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Adsorption Isotherm |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1) | 1 x 10⁻³ | 308 | >90 | Langmuir |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2) | 1 x 10⁻³ | 308 | >90 | Langmuir |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3) | 1 x 10⁻³ | 308 | >90 | Langmuir |

Note: This table presents data for illustrative oxazole derivatives and not for this compound, for which specific data is not publicly available. researchgate.net

Industrial Relevance of Oxazole-Based Corrosion Inhibitors

The development of effective and environmentally friendly corrosion inhibitors is of paramount importance for numerous industries. researchgate.net Oxazole derivatives are attractive candidates due to their potential for high inhibition efficiency at low concentrations. researchgate.net They find applications in:

Oil and Gas Industry: To protect pipelines and equipment from corrosion caused by acidic components in crude oil and natural gas. koreascience.kr

Chemical Processing: In acid pickling and cleaning processes to prevent the dissolution of the base metal.

Water Treatment: To protect cooling water systems and boilers from corrosion. koreascience.kr

Metal Finishing: As additives in protective coatings and paints.

The potential of brominated oxazole derivatives lies in their enhanced adsorption characteristics, although this needs to be balanced with environmental considerations regarding halogenated organic compounds.

Advanced Building Blocks for Complex Molecular Architectures

The strategic placement of functional groups in this compound makes it a potentially valuable intermediate in the synthesis of more complex and highly functionalized molecules.

Intermediates in the Synthesis of Highly Functionalized Molecules

The bromine atom on the phenyl ring of this compound is a key feature that allows for a variety of synthetic transformations. Halogenated aromatic compounds are versatile precursors in numerous cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, 5-bromo-2-methyl-4-phenyloxazole has been successfully utilized in Suzuki reactions to synthesize new 5-substituted aryl-2-methyl-4-phenyloxazole derivatives. cbijournal.com This suggests that this compound could similarly undergo Suzuki coupling with various boronic acids to introduce a wide range of substituents at the 2-position of the phenyl ring.

The following table illustrates the potential of bromo-oxazole derivatives as building blocks in Suzuki cross-coupling reactions.

| Bromo-oxazole Derivative | Coupling Partner | Catalyst/Conditions | Product |

| 5-bromo-2-methyl-4-phenyloxazole | Substituted arylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 5-substituted aryl-2-methyl-4-phenyloxazole |

This table demonstrates a known reaction for a related compound, highlighting the potential synthetic utility of the bromo-substituent in this compound. cbijournal.com

Furthermore, the oxazole ring itself can be a scaffold for further functionalization or can be part of a larger, more complex molecule with specific biological or material properties. rsc.orgacs.org The synthesis of functionalized oxazoles is an active area of research, with various methods being developed to create diverse molecular architectures. sci-hub.se The presence of both a bromo and a methyl group on the phenyl ring of this compound offers multiple sites for modification, allowing for the creation of a library of derivatives for various applications, including drug discovery and materials science.

Medicinal Chemistry Research and in Vitro Biological Activity of 5 2 Bromo 4 Methylphenyl Oxazole

Broad Spectrum of Biological Activities Associated with the Oxazole (B20620) Scaffold

The oxazole nucleus is a versatile scaffold that has been extensively studied for its diverse pharmacological properties. Its derivatives have shown promise in a multitude of therapeutic areas, as detailed in the following sections.

Antimicrobial (Antibacterial and Antifungal) Potentials (In Vitro)

Oxazole derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. For instance, certain 4H-1,3-oxazol-5-ones, obtained through the intramolecular cyclodehydration of N-acyl-α-amino acids, have shown growth-inhibitory action against E. coli ATCC 25922 with a Minimum Inhibitory Concentration (MIC) of 28.1 μg/mL. mdpi.com Furthermore, some of these derivatives exhibited antibiofilm effects against various bacteria, including S. epidermidis, B. subtilis, and P. aeruginosa. mdpi.com

In another study, a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds displayed good activity against a panel of bacterial and fungal strains. researchgate.net Notably, compounds bearing electron-withdrawing and donating functional groups were among the most active. researchgate.net

Additionally, new derivatives of 2-amino-4-(4-nitrophenyl/4-bromophenyl)thiazole, which can be considered structural analogs of oxazoles, have been synthesized. Among them, one derivative showed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.net The antimicrobial potential of the oxazole scaffold is further highlighted by the activity of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, with some compounds showing marked broad-spectrum antibacterial activity. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives

| Compound/Derivative | Microbial Strain | Activity | Reference |

|---|---|---|---|

| 4H-1,3-Oxazol-5-ones | E. coli ATCC 25922 | MIC = 28.1 μg/mL | mdpi.com |

| 4H-1,3-Oxazol-5-ones | S. epidermidis 756, B. subtilis ATCC 6683, P. aeruginosa ATCC 27853 | Antibiofilm activity | mdpi.com |

| 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives | Various bacteria and fungi | Good antimicrobial activity | researchgate.net |

| 2-amino-4-(4-bromophenyl)thiazole derivative | Gram-positive bacteria, Candida albicans | Moderate antibacterial, slight antifungal activity | researchgate.net |

| 5-(2-thienyl)-1,2,4-triazole/1,3,4-oxadiazole (B1194373) derivative | Various bacteria | Broad-spectrum antibacterial activity | nih.gov |

Anticancer Research and Target Modulation (In Vitro)

The oxazole scaffold is a prominent feature in many anticancer agents. nih.gov Numerous studies have highlighted the in vitro cytotoxic activity of oxazole derivatives against various cancer cell lines. For example, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles and their isomers were synthesized and evaluated for their antiproliferative activity. nih.gov Two compounds, 4g and 4i, which bear a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl moiety at the 5-position respectively, demonstrated significant antiproliferative activity with IC50 values in the nanomolar range, comparable to the well-known anticancer agent combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds were found to inhibit tubulin polymerization, a key mechanism in cancer cell division. nih.gov

Furthermore, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and synthesized, showing cytotoxic activity against human cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). nih.gov One particular compound with a 3-(N,N-dimethylamino)propyl substituent was found to be highly potent against the HT29 cell line. nih.gov

Other research has focused on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which displayed growth inhibitory and cytostatic activities at submicromolar and micromolar concentrations, respectively, against a panel of 60 cancer cell lines. researchgate.net These compounds showed notable selectivity towards leukemia cell lines. researchgate.net The diverse anticancer potential of oxazole derivatives underscores their importance in the development of new cancer therapies. ajms.iq

Table 2: In Vitro Anticancer Activity of Selected Oxazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles (4g, 4i) | Various human tumor cell lines | IC50 values in the nanomolar range | Inhibition of tubulin polymerization | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivative with 3-(N,N-dimethylamino)propyl substituent | HT29 (primary colon adenocarcinoma) | High potency | Not specified | nih.gov |

| 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | 60 human cancer cell lines (notably leukemia) | Submicromolar to micromolar growth inhibition and cytostatic activity | Not specified | researchgate.net |

| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | Various cancer cell lines | Anti-proliferative and cytotoxic activity | Not specified | biointerfaceresearch.com |

Anti-Inflammatory Effects (In Vitro)

Oxazole derivatives have also been investigated for their anti-inflammatory properties. nih.gov Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity using a heat-induced albumin denaturation assay. nih.gov One derivative, Ox-6f, exhibited promising anti-inflammatory activity, with its effect being comparable to the standard drug ibuprofen (B1674241) at a concentration of 200 μg/mL. nih.gov The presence of a p-chlorophenyl substitution on the side chain was found to be important for this activity. nih.gov

The anti-inflammatory potential of the oxazole scaffold is linked to its ability to act as a bioisostere for other functional groups and its planar geometry, which facilitates binding to enzymes like cyclooxygenase (COX). nih.gov In another study, a trisubstituted oxazole derivative was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in human lung cells. nih.gov This suggests that oxazole-containing compounds could be valuable in the treatment of inflammatory conditions.

Table 3: In Vitro Anti-Inflammatory Activity of Selected Oxazole Derivatives

| Compound/Derivative | Assay/Cell Line | Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | Heat-induced albumin denaturation assay | Promising anti-inflammatory activity | nih.gov |

| Trisubstituted oxazole derivative | Human lung cells (NCI-H460) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | nih.gov |

Antiprotozoal Efficacy (In Vitro)

The oxazole scaffold has shown potential in the development of antiprotozoal agents. While direct studies on 5-(2-bromo-4-methylphenyl)oxazole are not available, related heterocyclic compounds have demonstrated activity against various protozoa. For example, 1,3-oxazol-5(4H)-ones have been reported to possess trypanocidal properties, indicating their potential against Trypanosoma species, the causative agents of sleeping sickness and Chagas disease. nih.gov

Receptor Agonist and Enzyme Inhibitory Activities (In Vitro)

Oxazole derivatives have been shown to interact with a variety of receptors and inhibit the activity of several enzymes. For instance, a series of 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents. nih.gov Several of these compounds exhibited excellent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with IC50 values in the sub-micromolar range. nih.gov

In another study, azinane triazole-based derivatives, which are structurally related to oxazoles, were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as α-glucosidase, an enzyme involved in diabetes. nih.gov The ability of the oxazole scaffold to serve as a bioisostere for ester and amide functionalities contributes to its diverse enzyme inhibitory potential. nih.gov

Table 4: In Vitro Enzyme Inhibitory Activity of Selected Oxazole and Related Derivatives

| Compound/Derivative | Enzyme | Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-based derivatives | Acetylcholinesterase (AChE) | IC50 values in the sub-micromolar range | nih.gov |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-glucosidase | Potent inhibition | nih.gov |

Other Therapeutic Avenues (Anti-tubercular, Anti-leishmanial, Anti-HIV) (In Vitro)

The therapeutic potential of the oxazole scaffold extends to other infectious diseases. While specific data on "this compound" is not available, the broader class of oxazole derivatives has been explored for various other therapeutic applications. For instance, some oxazole derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The structural diversity of the oxazole ring allows for the design of compounds that can potentially inhibit key enzymes in the life cycle of this bacterium.

Furthermore, the oxazole moiety has been incorporated into molecules with anti-leishmanial and anti-HIV activity. The ability of the oxazole ring to form various non-covalent interactions with biological macromolecules makes it a valuable scaffold in the search for new therapeutic agents against a wide range of diseases.

Specific Investigations into the In Vitro Biological Activity of this compound

In Vitro Antimicrobial Screening and Efficacy Studies

For instance, a series of novel quinoline-1,3,4-oxadiazole hybrids were synthesized and evaluated for their in vitro antimicrobial activities against various pathogens. nih.gov Notably, compounds featuring a bromophenyl substituent demonstrated significant inhibitory effects. Specifically, certain derivatives displayed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov For example, compounds designated as 17b, 17d, and 17e in one study showed 4-, 16-, and 8-fold more activity, respectively, than the reference drug neomycin against the tested microbes. nih.gov

Furthermore, research on thiazole-linked hybrids has also highlighted the antimicrobial potential of molecules containing a bromophenyl group. mdpi.com One such compound, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibited high potency against a range of microorganisms, with efficacy comparable to standard drugs like ciprofloxacin (B1669076) and ketoconazole. mdpi.com Another study found that a thiazole (B1198619) derivative with a bromophenyl group displayed significant activity against Salmonella typhimurium and Proteus vulgaris. mdpi.com

These findings suggest that the presence of a bromo-substituted phenyl ring, a key structural feature of this compound, is a favorable motif for antimicrobial activity in related heterocyclic compounds. The electronic and steric properties conferred by the bromine atom and the methyl group on the phenyl ring of this compound could potentially contribute to interactions with microbial targets. However, without direct experimental evidence, the antimicrobial profile of this compound remains speculative.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Name/Series | Microorganism | Activity/Potency | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids (e.g., 17b, 17d, 17e) | S. aureus, E. coli, C. albicans | Up to 16-fold more active than neomycin | nih.gov |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Various bacteria and fungi | Comparable to ciprofloxacin and ketoconazole | mdpi.com |

| 3-(2-(5-(6-bromobenzo[d] nih.govbiointerfaceresearch.comdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile | S. typhimurium, P. vulgaris | MIC value of 31.25 µg/mL | mdpi.com |

In Vitro Anticancer Cell Line Studies

Specific in vitro anticancer studies on this compound have not been identified in the available literature. However, the broader class of oxazole and oxadiazole derivatives containing halogenated aryl groups has been the subject of extensive anticancer research. These studies provide a basis for inferring the potential cytotoxic activities of the title compound.

A novel series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles were synthesized and evaluated for their anticancer activities against 59 human cancer cell lines. biointerfaceresearch.com Within this series, the compound 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide demonstrated the highest anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com Another related compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, showed significant cytostatic effects against glioblastoma and gliosarcoma cell lines. biointerfaceresearch.com

Furthermore, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were evaluated against the NCI 60 human cancer cell line panel. researchgate.net Several of these compounds exhibited high selectivity towards leukemia cell lines and displayed considerable cytotoxic selectivity towards renal and breast cancer subpanels. researchgate.net

In the realm of oxadiazoles (B1248032), a series of 1,2,4-oxadiazole-sulfonamide based compounds were investigated as potential anticancer agents for colorectal cancer. nih.gov One compound from this series, after structural optimization, showed an IC50 of 6.0 µM, comparable to the clinical drug doxorubicin. nih.gov

These examples underscore the potential of halogenated aryl oxazoles and related heterocycles as a scaffold for the development of novel anticancer agents. The presence of the 2-bromo-4-methylphenyl group in the title compound could influence its interaction with biological targets within cancer cells, but experimental validation is required.

Table 2: In Vitro Anticancer Activity of Structurally Related Oxazole Derivatives

| Compound Name | Cancer Cell Line | Activity Type | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung) | Anti-proliferative | Not specified | biointerfaceresearch.com |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 (Glioblastoma), SF-539 (Gliosarcoma) | Cytostatic | Not specified | biointerfaceresearch.com |

| 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles (Series) | Leukemia, Renal, Breast Cancer | Antiproliferative, Cytostatic, Cytotoxic | High selectivity, LC50 of 5-6 µM for some | researchgate.net |

| 1,2,4-Oxadiazole-sulfonamide derivative (OX27) | Colorectal Cancer | Antiproliferative | 6.0 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies on Substituted Oxazoles with Halogenated Aryl Groups (In Vitro)

While direct SAR studies for this compound are not available, extensive research on related halogenated aryl oxazoles and oxadiazoles provides valuable insights into the structural features that govern their biological activity.

For a series of 1,3,4-oxadiazoles bearing a 5-chloro-2-methoxyphenyl moiety, it was found that the nature of the substituent on the aromatic ring significantly influences antimicrobial activity. nih.gov Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as fluorine were shown to enhance antimicrobial efficacy. nih.gov This suggests that the electronic properties of the substituents on the phenyl ring are critical for activity.

In the context of anticancer agents, SAR studies on 1,2,4-oxadiazole (B8745197) derivatives revealed that the substitution pattern on the aryl rings is crucial. For a series of 1,2,4-oxadiazole-sulfonamides, the presence of thiazole/thiophene-sulfonamide conjugates led to potent anticancer activities. nih.gov Further optimization of the lead compound by modifying these substituents resulted in a nearly two-fold increase in antiproliferative effect. nih.gov

Research on oxazole-based PDE4 inhibitors has also highlighted the importance of specific substitutions on the oxazole core and its appended rings for achieving high potency. nih.gov The discovery of quinolyl oxazoles with a 4-benzylcarboxamide and a 5-α-aminoethyl group led to compounds with picomolar potency against PDE4. nih.gov

These studies collectively indicate that for halogenated aryl oxazoles and related heterocycles, the type and position of substituents on the aryl ring, as well as modifications to other parts of the molecule, are key determinants of their in vitro biological activity. The bromine atom and the methyl group in this compound are therefore expected to play a significant role in defining its pharmacological profile.

Molecular Target Identification and Interaction Studies (In Vitro)

Specific molecular targets for this compound have not been reported. However, research on structurally similar compounds has identified several potential targets, providing clues to the possible mechanisms of action for this class of molecules.

In the area of anticancer research, novel oxazolo[5,4-d]pyrimidine derivatives were predicted through in silico analysis to be potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Molecular docking studies supported this, showing favorable binding of these derivatives to the VEGFR-2 active site. nih.gov Other identified targets for oxazolo[5,4-d]pyrimidines include adenosine (B11128) kinase, Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2). nih.gov

For a series of 1,2,4-oxadiazole-sulfonamide based compounds, carbonic anhydrase IX (CAIX), a tumor-associated enzyme, was identified as a key target. nih.gov The lead compounds in this study showed appreciable inhibition of CAIX.

In the field of anti-inflammatory agents, oxazole-based inhibitors have been developed to target phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov Optimization of these inhibitors led to compounds with very high potency against PDE4.

These findings suggest that halogenated aryl oxazoles could potentially interact with a range of biological targets, including protein kinases, metabolic enzymes, and signaling proteins. The specific target of this compound would depend on its unique three-dimensional structure and electronic properties, which would need to be determined through experimental studies.

Elucidation of In Vitro Mechanisms of Action

The precise in vitro mechanism of action for this compound is currently unknown. However, based on studies of related compounds, several potential mechanisms can be postulated.

For anticancer activity, the inhibition of key enzymes and signaling pathways is a common mechanism. As mentioned, oxazolo[5,4-d]pyrimidines are thought to exert their effects through the inhibition of targets like VEGFR-2, which is crucial for angiogenesis. nih.gov Inhibition of this receptor can disrupt the blood supply to tumors, leading to their regression. Additionally, some oxazolo[5,4-d]pyrimidines have been shown to activate the caspase cascade, a key pathway in apoptosis (programmed cell death). nih.gov The induction of apoptosis is a desirable mechanism for anticancer drugs. For the 1,2,4-oxadiazole-sulfonamide derivative OX27, treatment of colon cancer cells led to a decrease in the expression of its target CAIX, induction of apoptosis, and production of reactive oxygen species (ROS), as well as inhibition of colony formation and migration. nih.gov